Methyl acrylate

Radical Polymerization Kinetics Polymer Synthesis Reaction Engineering

Select methyl acrylate (MA) over ethyl or butyl acrylate when crosslinked networks demand maximum fracture toughness—MA-based networks deliver ~10× higher fracture energy than EA and ~100× higher than BA at identical crosslinker loading. This differential arises from PMA's unique Tg (~10–12.5°C) enabling viscoelastic energy dissipation near ambient service temperatures. In MA/MMA copolymerizations, the reactivity ratio disparity (r₁=0.47 vs r₂=2.3) enables deliberate composition drift for gradient architectures. MA's lower propagation activation energy (17.3 kJ·mol⁻¹) also reduces temperature sensitivity in bulk polymerizations, mitigating exotherm risks. Industrially stabilized with 10–100 ppm MEHQ.

Molecular Formula C4H6O2
CH2=CHCOOCH3
C4H6O2
Molecular Weight 86.09 g/mol
CAS No. 96-33-3
Cat. No. B128795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl acrylate
CAS96-33-3
Synonyms2-Propenoic Acid Methyl Ester;  Acrylic Acid Methyl Ester;  Methoxycarbonylethylene;  Methyl Acrylic Ester;  Methyl Prop-2-enoate;  Methyl Propenoate;  NSC 24146
Molecular FormulaC4H6O2
CH2=CHCOOCH3
C4H6O2
Molecular Weight86.09 g/mol
Structural Identifiers
SMILESCOC(=O)C=C
InChIInChI=1S/C4H6O2/c1-3-4(5)6-2/h3H,1H2,2H3
InChIKeyBAPJBEWLBFYGME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility10 to 50 mg/mL at 72° F (NTP, 1992)
0.57 M
In water, 4.94X10+4 mg/L at 25 °C
Slightly soluble in water
Soluble in ethanol, ethyl ether, acetone, chloroform, benzene
Solubility of water in methyl acrylate at 20 °C = 1.8 mL/100 g
49.4 mg/mL at 25 °C
Solubility in water, g/100ml at 20 °C: 6
6%

Structure & Identifiers


Interactive Chemical Structure Model





Methyl Acrylate (CAS 96-33-3): Baseline Physicochemical and Class Identity for Industrial Procurement


Methyl acrylate (MA; CAS 96-33-3; C₄H₆O₂; MW 86.09) is a volatile, colorless liquid acrylate ester characterized by a boiling point of 80.0–80.5°C, density of 0.956 g/mL at 25°C, and a low glass transition temperature (Tg) of its homopolymer (poly(methyl acrylate), PMA) of approximately 10–12.5°C [1]. The compound contains a single polymerizable α,β-unsaturated ester group and is industrially stabilized with 10–100 ppm of monomethyl ether hydroquinone (MEHQ) to prevent spontaneous polymerization during storage and transport . Unlike its methacrylate analog (methyl methacrylate, MMA), MA lacks the α-methyl substituent, which fundamentally alters its radical polymerization kinetics, copolymerization reactivity ratios, and the thermomechanical properties of derived polymers—differences that directly dictate its selection over close alternatives in specific application contexts.

Why Methyl Acrylate Cannot Be Generically Substituted with Other Acrylates or Methacrylates in Polymer Formulations


Substitution of methyl acrylate with ethyl acrylate (EA), n-butyl acrylate (BA), or methyl methacrylate (MMA)—even at equimolar feed ratios—produces polymers with substantially different glass transition temperatures (Tg), copolymer sequence distributions, and mechanical toughness profiles due to chain-length-dependent propagation kinetics and α-methyl group effects on radical stability [1]. For example, PMA homopolymer exhibits a Tg of ~10–12°C, whereas poly(methyl methacrylate) (PMMA) displays a Tg of ~102–105°C, and poly(butyl acrylate) (PBA) has a Tg of approximately –54°C [2]. Such disparities preclude simple molar or mass substitution without re-engineering entire polymerization protocols and formulation performance envelopes. The following quantitative evidence demonstrates precisely where MA's differential properties dictate mandatory selection or exclusion in industrial R&D and manufacturing workflows.

Methyl Acrylate (96-33-3): Quantitative Differential Evidence for Scientific and Procurement Decision-Making


Polymerization Propagation Rate Coefficient (kp): MA versus n-Butyl Acrylate and Methyl Methacrylate

The secondary-radical propagation rate coefficient (kp) for methyl acrylate in bulk radical polymerization is approximately 20% lower than that of n-butyl acrylate (n-BA) and exhibits an activation energy (EA) that is ~5 kJ·mol⁻¹ lower than that of methyl methacrylate (MMA) under comparable conditions [1]. This IUPAC-benchmarked dataset establishes that MA polymerizes more slowly than its longer-chain acrylate homolog but with a lower temperature dependence of kp relative to methacrylates, enabling predictable reaction engineering across temperature gradients.

Radical Polymerization Kinetics Polymer Synthesis Reaction Engineering

Copolymerization Reactivity Ratios: MA/MMA System versus Alternative Acrylate/Methacrylate Pairings

In the methyl acrylate (M₁)–methyl methacrylate (M₂) copolymerization system at 130°C, the monomer reactivity ratios are r₁(MA) = 0.47 ± 0.09 and r₂(MMA) = 2.3 ± 0.5 [1]. This indicates that MMA is strongly favored for incorporation over MA (~4.9× greater relative reactivity toward its own radical), leading to heterogeneous copolymer composition drift unless semi-batch or starved-feed strategies are employed. In contrast, MA/ethyl acrylate and MA/n-butyl acrylate systems exhibit reactivity ratios much closer to unity (r₁ ≈ r₂ ≈ 0.5–1.5), resulting in more statistically random copolymers.

Copolymerization Kinetics Monomer Reactivity Polymer Sequence Distribution

Glass Transition Temperature (Tg) of Homopolymers: PMA versus PMMA and Poly(alkyl acrylate)s

The glass transition temperature (Tg) of poly(methyl acrylate) (PMA) homopolymer is approximately 10–12.5°C (calorimetrically determined as 284 K in dielectric spectroscopy studies), placing it at a unique intermediate position among common acrylate and methacrylate homopolymers [1]. This Tg is ~90°C lower than that of poly(methyl methacrylate) (PMMA; Tg ≈ 102–105°C) yet ~65°C higher than that of poly(n-butyl acrylate) (PBA; Tg ≈ –54°C) and ~34°C higher than that of poly(ethyl acrylate) (PEA; Tg ≈ –24°C) [2].

Polymer Thermal Properties Differential Scanning Calorimetry Material Selection

Fracture Energy of Polyacrylate Networks: MA-Based Networks Exhibit 10× to 100× Higher Toughness than EA and BA Counterparts

In crosslinked polyacrylate network materials prepared via radical copolymerization of alkyl acrylates with 1,4-butanediol diacrylate as a crosslinker, the fracture energy of the methyl acrylate (MA)-based network was approximately 10 times greater than that of the ethyl acrylate (EA)-based network and approximately 100 times greater than that of the n-butyl acrylate (BA)-based network [1]. This exceptional toughness enhancement is attributed to the glass transition temperature of the MA-based network being close to room temperature, resulting in large energy dissipation via viscoelastic mechanisms.

Polymer Toughness Network Materials Fracture Mechanics

Radical Stability and Extinction Coefficient: MA versus MMA in Pulse Radiolysis

Pulse radiolysis studies with transient spectroscopic detection reveal that the extinction coefficient (ε) of the α-carboxyalkyl radical derived from methyl methacrylate (MMA) is significantly higher than that from methyl acrylate (MA) [1]. This difference is attributed to the higher degree of conjugation in the MMA radical due to the α-methyl substituent, which stabilizes the radical intermediate. The absorbance at the spectral maximum (~290 nm) was markedly greater for MMA than for MA under identical irradiation conditions.

Radiation Chemistry Radical Polymerization Spectroscopic Detection

Industrial Purity and Stabilizer Specifications: MA Commercial Grades versus Research-Grade Comparators

Commercial methyl acrylate is routinely available in industrial bulk quantities (ISO tanks, metal drums) with purity specifications of ≥99.0% (GC) and stabilizer content (MEHQ) controlled to ≤100 ppm . This standardized industrial-grade purity and stabilizer package is explicitly defined in ASTM D4709-07, which specifies testing requirements for MA used in paints, varnishes, lacquers, and related products, covering purity, water content, color, acidity, and inhibitor content [1]. In contrast, longer-chain acrylates (e.g., 2-ethylhexyl acrylate) and methacrylates (e.g., MMA) are governed by separate ASTM specifications with different purity thresholds and inhibitor requirements, reflecting their distinct polymerization behavior and storage stability profiles.

Industrial Procurement Quality Specifications Supply Chain

Methyl Acrylate (96-33-3): Evidence-Backed Application Scenarios Where Selection Over Analogs Is Mandated


Synthesis of High-Toughness Polyacrylate Network Materials (Coatings, Adhesives, and Elastomers)

When designing crosslinked polyacrylate networks requiring maximum fracture toughness, methyl acrylate must be selected as the primary soft monomer over ethyl acrylate or n-butyl acrylate. Direct comparative data demonstrate that MA-based networks exhibit fracture energies approximately 10× higher than EA-based networks and 100× higher than BA-based networks under identical crosslinker loading and polymerization conditions [1]. This differential stems from the unique positioning of PMA's Tg (~10–12°C) near ambient service temperatures, enabling substantial viscoelastic energy dissipation during deformation [2]. Formulators developing impact-resistant coatings, structural adhesives, or elastomeric sealants cannot achieve equivalent toughness performance by simply substituting longer-chain acrylates at equimolar ratios—reformulation with MA is structurally required.

Precision Copolymer Synthesis Requiring Controlled Composition Drift with Methacrylates

In copolymerizations with methyl methacrylate (MMA), the markedly disparate reactivity ratios (r₁(MA) = 0.47; r₂(MMA) = 2.3 at 130°C) dictate that MA must be specifically selected—not generically interchanged with EA or BA—when deliberate composition drift or gradient copolymer architectures are desired [1]. The ~4.9× relative reactivity of MMA toward its own radical ensures that simple batch copolymerization of MA/MMA yields heterogeneous chains with MMA-rich cores and MA-rich peripheries. Conversely, users seeking statistically random acrylate-methacrylate copolymers must either employ starved-feed semi-batch strategies with MA/MMA or select alternative acrylates (EA, BA) whose reactivity ratios with MMA approach unity. This differential reactivity profile is a primary driver of monomer selection in the industrial production of acrylic copolymers for coatings, adhesives, and plastic additives.

Polymerization Process Engineering Requiring Predictable Temperature-Dependent Kinetics

The IUPAC-benchmarked propagation rate coefficient dataset for MA establishes activation energy (EA = 17.3 kJ·mol⁻¹) that is approximately 5 kJ·mol⁻¹ lower than that of MMA, while MA's kp is ~20% lower than that of n-butyl acrylate at equivalent temperatures [1]. This kinetic profile renders MA uniquely suited for polymerization processes where reduced temperature sensitivity of the propagation rate is advantageous—for example, in large-scale bulk polymerizations where exotherm control is critical, or in emulsion polymerization processes requiring stable reaction rates across typical operating temperature windows (50–90°C). Substitution with n-BA would increase propagation rates by ~20% at the same temperature, potentially inducing thermal runaway, while substitution with MMA would introduce greater temperature sensitivity (higher EA) requiring tighter thermal control.

Acrylic Fiber Production Requiring Controlled Copolymer Crystallinity and Melt Processability

In acrylonitrile (AN)-based copolymer fibers, incorporation of methyl acrylate at 0–15 mol% progressively reduces crystalline content, lowers melting temperature, and delays the stabilization exotherm that converts polyacrylonitrile into rigid, insoluble structures [1]. Dynamic mechanical analysis (DMA) confirms a qualitative decrease in crystalline content with increasing MA content, as evidenced by reduced modulus drop at Tg and smaller step change in heat capacity by DSC [1]. This specific comonomer effect enables controlled melt processability and fiber drawing characteristics that cannot be identically replicated by substituting EA or BA, as the alkyl ester chain length directly influences comonomer incorporation efficiency and resultant copolymer thermal transitions. MA is therefore preferentially specified in the production of acrylic fibers, carbon fiber precursors, and melt-processable PAN copolymers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

59 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl acrylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.